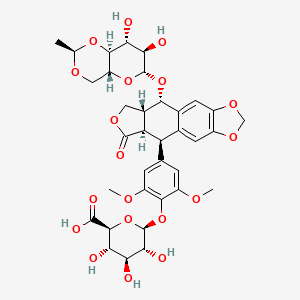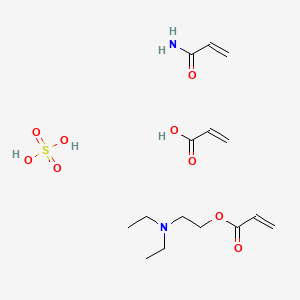
(R)-Citalopram-d6 Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Citalopram-d6 Oxalate is a chiral drug used in a variety of scientific and medical applications. It is primarily used as a chiral reagent for the synthesis of enantiomerically pure compounds, as well as for the investigation of the pharmacological and biochemical effects of various drugs. The (R)-Citalopram-d6 Oxalate has a wide range of applications in scientific research, including the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (R)-Citalopram-d6 Oxalate involves the preparation of (R)-Citalopram-d6 followed by reaction with oxalic acid to form the oxalate salt.
Starting Materials
(R)-3-(1,3-Benzodioxol-5-yloxy)-3-(bis(trideuteriomethyl)amino)propanenitrile, Sodium hydroxide, Deuterium oxide, Hydrochloric acid, Oxalic acid
Reaction
Step 1: Preparation of (R)-Citalopram-d6, 1.1: Dissolve (R)-3-(1,3-Benzodioxol-5-yloxy)-3-(bis(trideuteriomethyl)amino)propanenitrile in deuterium oxide., 1.2: Add sodium hydroxide to the solution and stir for 30 minutes., 1.3: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate., 1.4: Dry the organic layer over sodium sulfate and concentrate the solution to obtain (R)-Citalopram-d6., Step 2: Formation of (R)-Citalopram-d6 Oxalate, 2.1: Dissolve (R)-Citalopram-d6 in methanol., 2.2: Add oxalic acid to the solution and stir for 1 hour., 2.3: Filter the precipitated product and wash with cold methanol., 2.4: Dry the product under vacuum to obtain (R)-Citalopram-d6 Oxalate.
Applications De Recherche Scientifique
(R)-Citalopram-d6 Oxalate is used in a variety of scientific research applications, including the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments. It is used to investigate the pharmacological and biochemical effects of various drugs, as well as to synthesize enantiomerically pure compounds. Additionally, (R)-Citalopram-d6 Oxalate is used in drug-screening studies, where it is used to identify potential drugs that may have beneficial effects on the body.
Mécanisme D'action
The mechanism of action of (R)-Citalopram-d6 Oxalate is not fully understood, but it is believed to act as an agonist of serotonin receptor subtypes, namely 5-HT1A, 5-HT2A, and 5-HT3A. It is also believed to act as an antagonist of the dopamine receptor subtypes, D2 and D3. Additionally, (R)-Citalopram-d6 Oxalate is believed to increase the levels of serotonin and norepinephrine in the brain, which can lead to an increase in mood and energy levels.
Effets Biochimiques Et Physiologiques
(R)-Citalopram-d6 Oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and energy levels. Additionally, it has been shown to reduce anxiety and improve sleep quality. It has also been shown to reduce the symptoms of depression, as well as reduce the risk of suicide in individuals with major depressive disorder.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-Citalopram-d6 Oxalate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a highly efficient and cost-effective method for the synthesis of enantiomerically pure compounds. Additionally, it is a highly selective and specific reagent, which can be used to investigate the pharmacological and biochemical effects of various drugs. However, it is important to note that (R)-Citalopram-d6 Oxalate is not suitable for the synthesis of compounds containing an aromatic ring, as it is not stable in the presence of aromatic compounds.
Orientations Futures
The future of (R)-Citalopram-d6 Oxalate is promising, as there are a number of potential applications in scientific research. One potential application is the use of (R)-Citalopram-d6 Oxalate in the synthesis of compounds containing an aromatic ring, as it has been shown to be stable in the presence of aromatic compounds. Additionally, (R)-Citalopram-d6 Oxalate could be used in the synthesis of other enantiomerically pure compounds, such as amines and amino acids, which could be useful in drug-screening studies. Finally, (R)-Citalopram-d6 Oxalate could be used to investigate the pharmacological and biochemical effects of various drugs, as well as to investigate the mechanism of action of various drugs.
Propriétés
IUPAC Name |
(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-GIJPFRRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Citalopram-d6 Oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
